![molecular formula C6H14N4O2 B046771 Adipic dihydrazide CAS No. 1071-93-8](/img/structure/B46771.png)
Adipic dihydrazide
Overview
Description
Adipic Dihydrazide (ADH) is a chemical compound used for cross-linking water-based emulsions . It can also be used as a hardener for certain epoxy resins . The reactive group in ADH is C=ONHNH2 . It is also used as a formaldehyde scavenger, reacting with formaldehyde to prevent its volatilization in the air .
Synthesis Analysis
ADH is synthesized by the reaction of an organic acid with hydrazine . An industrial-scale synthesis of ADH/polymer hybrids with excellent performance of formaldehyde degradation has been proposed . The ADH compound is uniformly dispersed in poly (methyl methacrylate-butyl acrylate-methacrylic acid) (P (MMA-BA-MAA)) latex .
Molecular Structure Analysis
The molecular formula of ADH is C6H14N4O2 . It has a molecular weight of 174.2010 . The IUPAC Standard InChI is InChI=1S/C6H14N4O2/c7-9-5(11)3-1-2-4-6(12)10-8/h1-4,7-8H2,(H,9,11)(H,10,12) .
Chemical Reactions Analysis
ADH is used as a cross-linking agent in the reaction of acetoacetylated PVOH . The carbonyl of the acetoacetyl group of PVOH crosslinks with ADH . It is also used in the cross-linking of colloidal particles’ surfaces during the film formation process .
Physical And Chemical Properties Analysis
ADH has a molecular weight of 174.20 g/mol . It is a symmetrical molecule with a C4 backbone . The reactive group in ADH is C=ONHNH2 .
Scientific Research Applications
Adsorption of Copper Ions in Water
Adipic dihydrazide-modified kapok fibers have been used for the removal of copper ions from aqueous solutions . The polysaccharide-like groups of kapok were oxidized with potassium periodate, and the fibers were loaded with ADH, which contains nitrogen and oxygen atoms for heavy metal ion binding . ADH-modified fibers showed superior adsorption capacity and an increase of copper removal efficiency by 30% in comparison to untreated kapok fibers .
Preparation of Acrylate Redispersible Polymer Powders
ADH has been introduced to the polyacrylate latex during the polymerization to lower the minimum film-forming temperature (MFFT) of the original and redispersed latex . The MFFT of the latex decreased as the content of ADH increased . The obtained latex was transformed into redispersible polymer powders by spray drying .
Cross-linking Reagent for Aldehydes
ADH is a homobifunctional cross-linking reagent that is specific for aldehydes . This results in relatively stable hydrazone linkages . It is generally used in the linking of glycoproteins, like antibodies, in a site-specific fashion following periodate oxidation .
Formaldehyde Scavenger
ADH is used as a formaldehyde scavenger and reacts with formaldehyde, thereby preventing the volatilizing of formaldehyde in the air .
Paint and Coating Additive
ADH is also employed as a paint additive and coating additive .
Intermediate in Chemical Reactions
ADH is used as an intermediate in various chemical reactions .
Mechanism of Action
Adipic dihydrazide (ADH) is a chemical compound used in various applications, including as a cross-linking agent in water-based emulsions and as a hardener for certain epoxy resins . This article will explore the mechanism of action of ADH, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
ADH is a homobifunctional cross-linking reagent that is specific for aldehydes . This means that it primarily interacts with aldehyde groups in various molecules. In the textile industry, for instance, it is used to cross-link proteins such as antibodies in a site-specific manner .
Mode of Action
The mode of action of ADH involves the formation of relatively stable hydrazone linkages . This occurs when ADH reacts with aldehydes, resulting in the creation of these linkages. The symmetrical structure of ADH, with a C4 backbone and reactive group of C=ONHNH2, facilitates this interaction .
Result of Action
The primary result of ADH’s action is the formation of stable hydrazone linkages . This can have various effects depending on the context. For example, in textiles, ADH can help to cross-link proteins, enhancing the properties of the textile material .
Action Environment
The action of ADH can be influenced by environmental factors. For instance, textile products containing ADH can continuously adsorb formaldehyde from the surrounding environment during storage . This suggests that the presence and concentration of aldehydes in the environment can impact the action and efficacy of ADH.
Safety and Hazards
Future Directions
properties
IUPAC Name |
hexanedihydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2/c7-9-5(11)3-1-2-4-6(12)10-8/h1-4,7-8H2,(H,9,11)(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVAQQYNSHJXBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)NN)CC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044361 | |
Record name | Hexanedihydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Pellets or Large Crystals; Liquid; Pellets or Large Crystals | |
Record name | Hexanedioic acid, 1,6-dihydrazide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Adipic dihydrazide | |
CAS RN |
1071-93-8 | |
Record name | Adipic dihydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1071-93-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Adipic acid dihydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001071938 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Adipic dihydrazide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29542 | |
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Record name | Adipic dihydrazide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3378 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hexanedioic acid, 1,6-dihydrazide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexanedihydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Adipohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.727 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ADIPIC ACID DIHYDRAZIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VK98I9YW5M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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